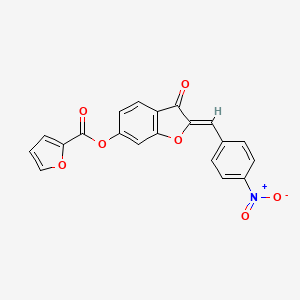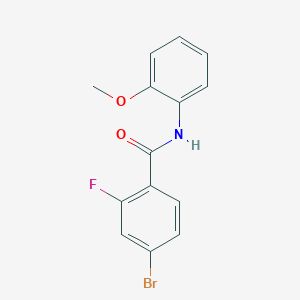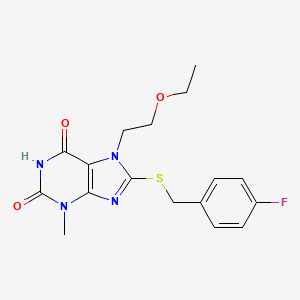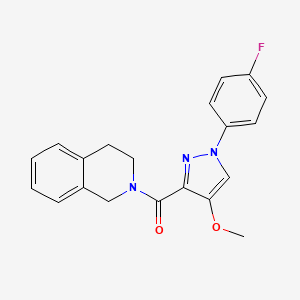
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)methanone" is a complex organic molecule. It features a unique arrangement of functional groups that could impart interesting properties for various applications in the fields of chemistry, biology, medicine, and industry. This intricate compound merges multiple pharmacophore groups, which are crucial for binding to biological targets, potentially making it an active substance in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Initial Assembly: : The synthesis of this compound typically begins with the construction of the core 3,4-dihydroisoquinoline unit. This can be achieved via Pictet-Spengler cyclization, using a suitable aldehyde and an amine derivative under acidic conditions.
Pyrazole Ring Formation: : The pyrazole ring can be synthesized separately through the condensation of a hydrazine with a 1,3-dicarbonyl compound, followed by methoxylation and introduction of the fluorophenyl group.
Coupling Reactions: : The two synthesized fragments are then coupled through a series of cross-coupling reactions, such as Suzuki or Sonogashira couplings, often requiring palladium-based catalysts and specific reaction conditions (e.g., inert atmosphere, specific solvents, and precise temperature control).
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial. This often involves the use of continuous flow reactors, high-throughput screening for catalysts, and solvent optimization to maximize yield and reduce production costs. Safety protocols and environmentally-friendly practices are also key considerations in industrial setups.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the isoquinoline or pyrazole rings, potentially forming N-oxides or other oxidized derivatives.
Reduction: : Reduction of the ketone group in the methanone moiety can yield alcohol derivatives.
Substitution: : The aromatic rings (fluorophenyl and isoquinoline) can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and potassium permanganate.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used for reduction reactions.
Substitution: : For electrophilic substitutions, reagents like bromine or chlorinating agents can be used, often under acidic or basic conditions.
Major Products Formed
Oxidation: : N-oxides of the nitrogen-containing rings.
Reduction: : Alcohol derivatives of the methanone group.
Substitution: : Halo-substituted derivatives on the aromatic rings.
科学的研究の応用
This compound has significant potential across various scientific fields:
Chemistry: : As a building block for the synthesis of more complex molecules, potentially useful in the development of new materials or catalysts.
Biology: : Investigation of its interaction with biological macromolecules (proteins, DNA) for the development of new biochemical tools.
Medicine: : Potential pharmacological properties such as anti-inflammatory, anti-cancer, or antimicrobial activities. Its structure suggests possible binding affinity to certain receptors or enzymes.
Industry: : Utilization in the design of specialty chemicals or advanced materials with specific functional properties.
作用機序
The compound may exert its effects through multiple pathways:
Binding to Receptors: : The fluorophenyl and pyrazole rings suggest potential binding to neurotransmitter receptors or enzymes involved in inflammation or cancer pathways.
Molecular Targets: : Isoquinoline derivatives are known for interacting with various biological targets, including DNA and proteins, which could explain its biological activities.
Pathways Involved: : Potential inhibition of specific signaling pathways (e.g., MAPK, JAK/STAT) involved in disease processes.
類似化合物との比較
Similar Compounds
Isoquinoline Derivatives: : Compounds like berberine or papaverine, known for their pharmacological activities.
Pyrazole Derivatives: : Celecoxib, known for its anti-inflammatory properties.
Fluorophenyl Compounds: : Fluoxetine, an antidepressant that acts on serotonin receptors.
Uniqueness
This compound's uniqueness lies in the combination of the dihydroisoquinoline and fluorophenyl-pyrazole moieties, which may confer a distinctive set of biological activities and chemical properties. The interplay of these functional groups could lead to novel interactions with biological targets, making it a promising candidate for further research and development in medicinal chemistry and material science.
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-fluorophenyl)-4-methoxypyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-26-18-13-24(17-8-6-16(21)7-9-17)22-19(18)20(25)23-11-10-14-4-2-3-5-15(14)12-23/h2-9,13H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTZEFNRRAPAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)N2CCC3=CC=CC=C3C2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide](/img/structure/B2846579.png)
![2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2846581.png)
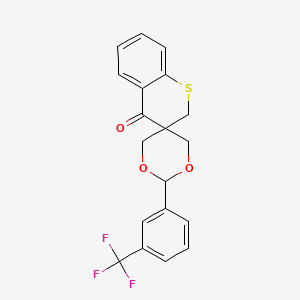
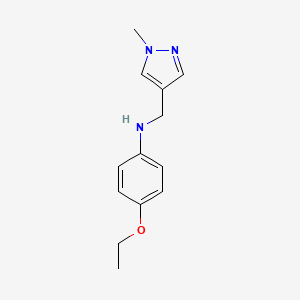
![N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2846586.png)
![1-(4-Chlorophenyl)-3-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B2846587.png)
![N-(3-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2846590.png)
![(3R)-5-Methoxyspiro[1,2-dihydroindene-3,2'-azetidine]](/img/structure/B2846594.png)
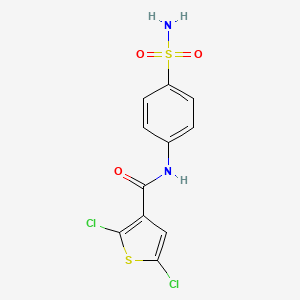
![1-[(4-chlorophenyl)methyl]-3-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea](/img/structure/B2846596.png)
